pseudonajatoxin b pseudonajatoxin b
Brand Name: Vulcanchem
CAS No.: 110068-86-5
VCID: VC0218226
InChI:
SMILES:
Molecular Formula: C18H21NO
Molecular Weight: 0

pseudonajatoxin b

CAS No.: 110068-86-5

Cat. No.: VC0218226

Molecular Formula: C18H21NO

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

pseudonajatoxin b - 110068-86-5

Specification

CAS No. 110068-86-5
Molecular Formula C18H21NO
Molecular Weight 0

Introduction

Structural Characteristics

Pt-b exhibits a distinctive architecture shared with other α-neurotoxins but with unique modifications. Key structural features include:

Primary Sequence and Disulfide Bonds

Pt-b consists of a single polypeptide chain of 71 amino acids, stabilized by five disulfide bridges . This structure is characteristic of long-chain α-neurotoxins, which typically range between 68–74 residues . Notably, Pt-b contains proline residues at positions 49 and 54, where valine is more commonly found in homologous toxins . An additional amino acid in the loop between Cys-46 and Cys-58 further distinguishes Pt-b from related toxins .

Sequence Homology

FeaturePseudonajatoxin bTaipoxin (α-subunit)Paradoxin (α-subunit)
Length (aa)717474
Disulfide Bonds555
Proline at Position 49YesNoNo
Proline at Position 54YesNoNo

Data compiled from structural studies .

Pharmacological Profile

While direct pharmacodynamic studies on Pt-b are scarce, its classification as an α-neurotoxin informs its putative mechanism:

Target Specificity

Pt-b binds with high affinity to nAChRs, particularly muscular and neuronal subtypes . Long-chain α-neurotoxins typically exhibit picomolar binding affinities, as demonstrated by recombinant Pt-b variants (IC₅₀ = 3 × 10⁻⁸ M for muscular nAChRs) . This competitive inhibition disrupts cholinergic signaling, leading to neuromuscular paralysis .

Toxicity Data

Recombinant Pt-b demonstrates acute lethality in mice, with an LD₅₀ of 0.15 µg/g (0.15 mg/kg) . This potency rivals other Pseudonaja toxins, including presynaptic phospholipase A₂ neurotoxins like textilotoxin . Table 2 compares Pt-b’s toxicity with related toxins:

ToxinLD₅₀ (mg/kg)Primary Target
Pseudonajatoxin b0.15Muscular nAChRs
Textilotoxin1.0Presynaptic terminals
Taipoxin (α-subunit)0.10Muscular nAChRs

Data sourced from venom studies .

Geographic Variation in Venom Composition

Pt-b expression varies significantly across P. textilis populations, with implications for antivenom efficacy:

Regional Distribution

South Australian P. textilis venom contains up to 100-fold higher Pt-b concentrations than Queensland specimens . This geographic disparity may reflect evolutionary pressures tied to prey ecology or predator resistance.

Functional Implications

The upregulation of Pt-b in South Australian venom correlates with its dominance in neurotoxic activity, while Queensland populations rely more on presynaptic toxins like textilotoxin . Table 3 illustrates regional differences:

RegionPt-b ExpressionDominant Toxin Type
South AustraliaHighPostsynaptic α-neurotoxins
QueenslandLowPresynaptic PLA₂ toxins

Data derived from proteomic analyses .

Research Findings and Toxicity Data

Antivenom Neutralization Challenges

Brown snake antivenom (BS-AV) demonstrates limited neutralization capacity against Pt-b, particularly in South Australian venom . This inefficiency highlights the need for region-specific antivenom formulations.

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